

Comparative In Vivo Toxicity of Dicarboxylic Acid Salts: A Guide for Researchers

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Compound of Interest

Compound Name: *Sodium fumarate*

Cat. No.: *B093856*

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This guide provides a comparative in vivo toxicity assessment of selected dicarboxylic acid salts, focusing on glutaric acid and adipic acid salts. The information is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating the safety profiles of these compounds.

Quantitative Toxicity Data

The following table summarizes key quantitative data from a comparative in vivo study in female albino rats. The study evaluated novel ciprofloxacin-dicarboxylic acid salts, and the data presented here pertains to the high-dose groups for glutaric acid (GAH) and adipic acid (AAH) compared to a control group.

Parameter	Glutaric Acid Salt (High Dose - GAH)	Adipic Acid Salt (High Dose - AAH)	Control	Reference
Aspartate e (AST) (U/L)				
Aminotransferas e (ALT) (U/L)	459.00 ± 52.37	467.33 ± 159.75	113.33 ± 32.25	[1] [2]
Alanine e (ALT) (U/L)	62.33 ± 13.65	65.00 ± 11.36	33.67 ± 11.93	[1] [2]
Composite Toxicity Score (%)	72.4	71.95	Not Applicable	[1] [2]

Note: The composite toxicity score is a cumulative measure of systemic impact. Higher scores indicate greater toxicity. In the referenced study, both glutaric acid and adipic acid salts at high doses showed the most significant systemic impact.[\[1\]](#)[\[2\]](#)

General toxicity data for adipic acid from other studies indicates low acute toxicity, with an LD50 in rats of >5000 mg/kg.[\[3\]](#) However, subchronic exposure in rats has been shown to cause depression, dyspnea, ataxia, and convulsions.[\[4\]](#)[\[5\]](#) For glutaric acid, a No-Observed-Adverse-Effect Level (NOAEL) from oral developmental toxicity studies in rats has been established, corresponding to a concentration of 2275 mg/m3.[\[6\]](#)

Experimental Protocols

The methodologies outlined below are based on the comparative in vivo toxicity study of ciprofloxacin-dicarboxylic acid salts.[\[2\]](#)

Animal Model:

- Species: Female Albino Rats

Administration:

- Route: Oral

- Formulation: Liquid formulations of the dicarboxylic acid salts.

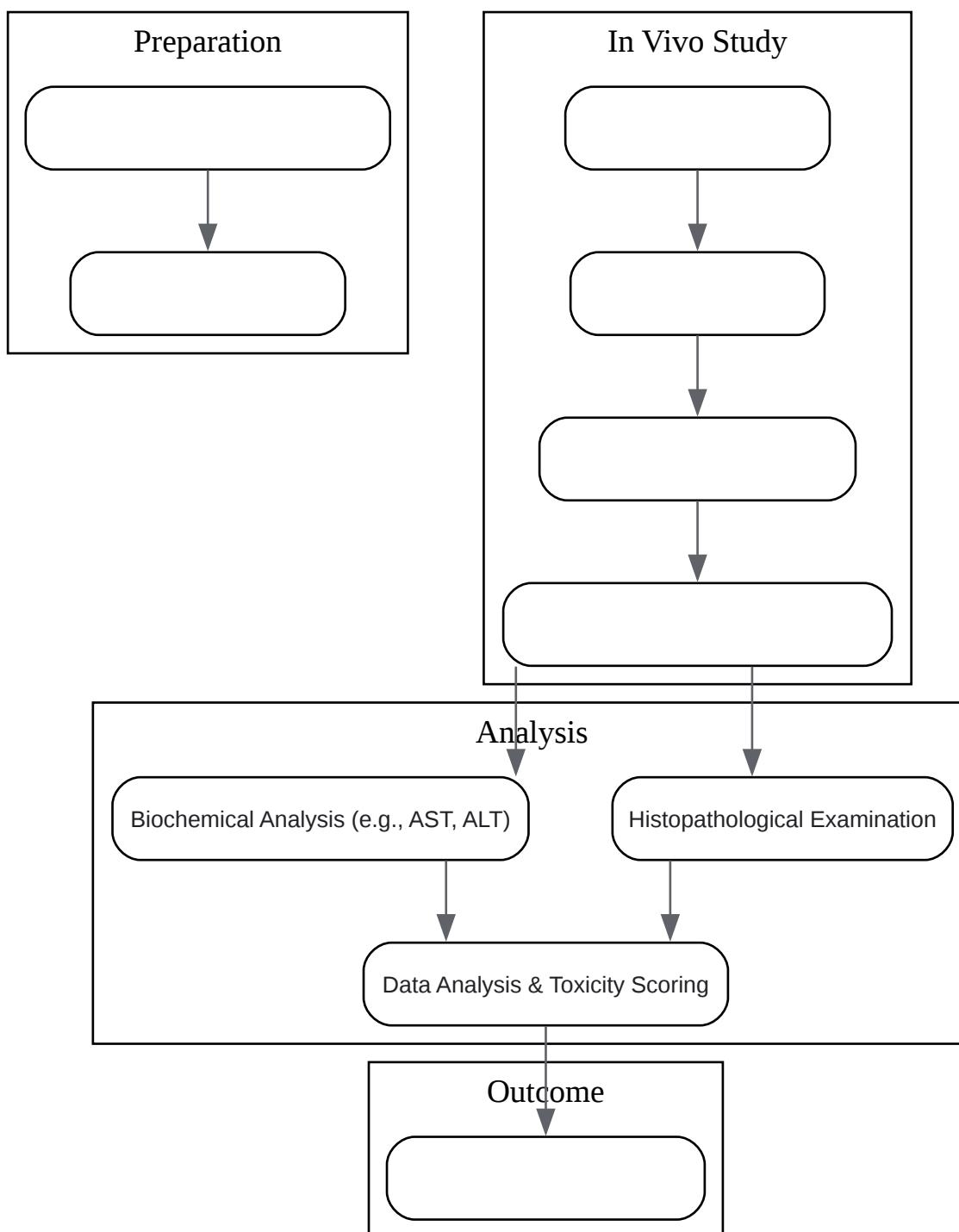
Assessment Parameters:

- Biochemical Analysis: Serum levels of liver enzymes, including Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), were measured to assess hepatotoxicity.[1][2]
- Histopathological Examination: Tissues from major organs such as the liver, kidney, spleen, and heart were collected, processed, and examined for any pathological changes. The study noted minor liver changes at higher doses, but no significant pathological alterations in the spleen, kidney, or heart.[1][2]
- Systemic Toxicity Evaluation: A composite toxicity score was calculated based on a range of haematological and biochemical parameters to provide an overall assessment of systemic impact.[1][2]

Visualizations: Workflows and Signaling Pathways

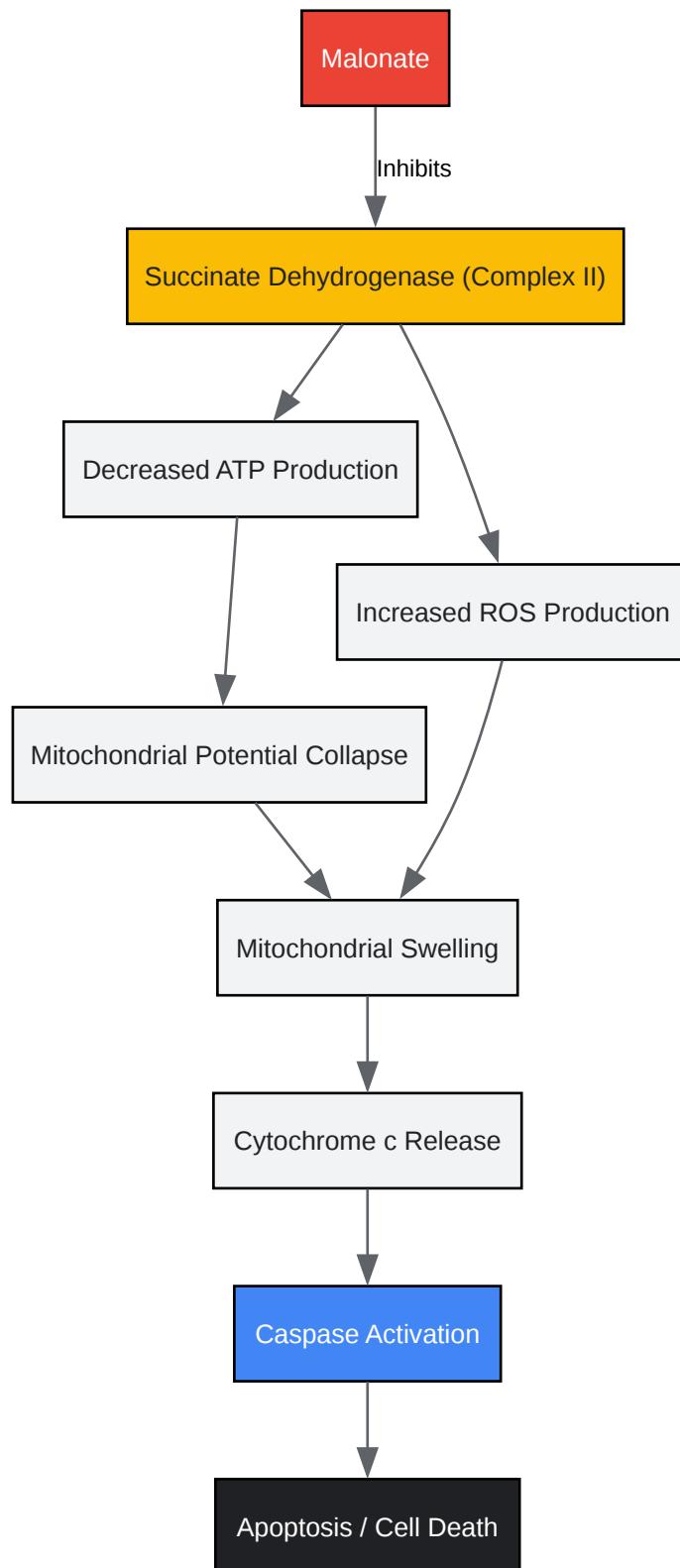
Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical experimental workflow for a comparative in vivo toxicity study of dicarboxylic acid salts.

[Click to download full resolution via product page](#)*Experimental workflow for in vivo toxicity assessment.*

Signaling Pathway: Malonate-Induced Mitochondrial Dysfunction

Malonic acid has been shown to induce neurotoxicity *in vivo* and *in vitro*, partly through the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This can lead to mitochondrial dysfunction and apoptosis.



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